

An In-depth Technical Guide to 2,4'-Dibromoacetophenone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2,4'-Dibromoacetophenone

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This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, experimental protocols, and key applications of **2,4'-Dibromoacetophenone**. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Properties of 2,4'-Dibromoacetophenone

2,4'-Dibromoacetophenone, also known as p-bromophenacyl bromide, is a halogenated aromatic ketone. It serves as a valuable reagent in organic synthesis and as a biochemical probe.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of **2,4'-Dibromoacetophenone**.

Property	Value	Reference(s)
CAS Number	99-73-0	[1]
Molecular Formula	C ₈ H ₆ Br ₂ O	[1]
Molecular Weight	277.94 g/mol	[1]
Appearance	Slightly yellow to beige crystalline solid	[1]
Melting Point	108-110 °C	[1]
Boiling Point	141.5 °C at 760 mmHg (Note: This appears to be a typo in the source, likely representing a decomposition temperature or boiling point at a much lower pressure)	[2][3]
Solubility	Soluble in dimethyl sulfoxide (DMSO), methanol, toluene, and ethanol. Insoluble in water.	[2][3]
Purity	Typically >98%	[1]
InChI Key	FKJSFKCZZIXQIP-UHFFFAOYSA-N	[1]
SMILES	<chem>BrCC(=O)c1ccc(Br)cc1</chem>	[1]

Synthesis and Purification

Synthesis of 2,4'-Dibromoacetophenone from p-Bromoacetophenone

A common method for the synthesis of **2,4'-Dibromoacetophenone** is the α -bromination of p-bromoacetophenone.

Experimental Protocol:

- In a 500 mL flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 mL of glacial acetic acid.[3]
- Slowly add 40 g (12.5 mL, 0.25 mole) of bromine to the solution while keeping the temperature below 20 °C. Vigorous shaking is required during the addition.[3]
- p-Bromophenacyl bromide will begin to precipitate as needles when approximately half of the bromine has been added. The addition process should take about 30 minutes.[3]
- After the complete addition of bromine, cool the flask in an ice-water bath and filter the product with suction.[3]
- Wash the crude crystals with 50% ethyl alcohol until they are colorless (approximately 100 mL).[3]
- The air-dried product should have a melting point of 106-108 °C.[3]

Purification by Recrystallization

Experimental Protocol:

- Take the crude **2,4'-Dibromoacetophenone** (55-60 g) and dissolve it in 400 mL of 95% ethyl alcohol.[3]
- Heat the solution to dissolve the solid completely.
- Allow the solution to cool slowly to room temperature, which will cause colorless needles of pure **2,4'-Dibromoacetophenone** to form.[3]
- Filter the crystals and dry them. The expected yield of the recrystallized product is 48-50 g (69-72% of the theoretical amount) with a melting point of 108-109 °C.[3]

Experimental Protocols for Key Applications

Derivatization of Fatty Acids for HPLC Analysis

2,4'-Dibromoacetophenone is widely used as a derivatizing agent for the analysis of carboxylic acids, such as fatty acids, by High-Performance Liquid Chromatography (HPLC).

The derivatization enhances the UV absorbance of the fatty acids, allowing for sensitive detection.

Experimental Protocol:

- To the fatty acid sample, add a solution of **2,4'-Dibromoacetophenone** in acetone (e.g., 12 g/L).
- Add a solution of triethylamine in acetone (e.g., 10 g/L) to catalyze the reaction.
- The reaction mixture is typically heated (e.g., at 50 °C for 2 hours) or can be performed at a lower temperature for a longer duration for sensitive unsaturated fatty acids.
- After the reaction is complete, it is stopped by the addition of a small amount of acetic acid in acetone.
- The resulting solution containing the derivatized fatty acids is then ready for injection into the HPLC system.

Biological Activity and Signaling Pathways

Inhibition of Glycogen Synthase Kinase-3 β (GSK-3 β)

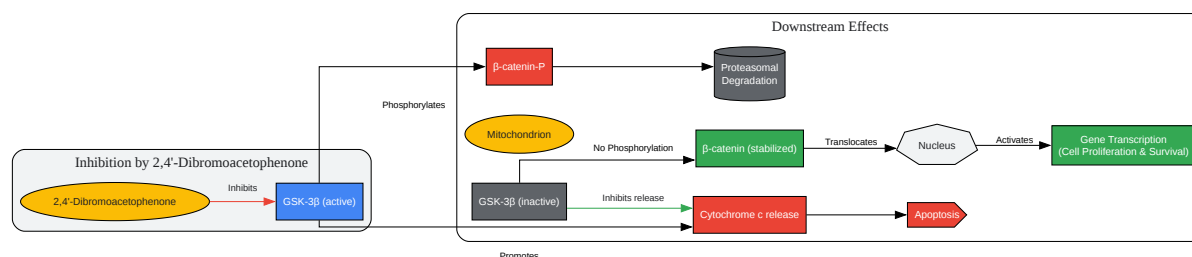
2,4'-Dibromoacetophenone is a known inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β) with an IC₅₀ value of 0.5 μ M.[4][5] It acts as a non-ATP competitive inhibitor.[4][5] GSK-3 β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.

Downstream Effects of GSK-3 β Inhibition:

Inhibition of GSK-3 β by **2,4'-Dibromoacetophenone** leads to the modulation of several downstream signaling pathways. A key consequence is the stabilization of β -catenin.[5] In the canonical Wnt signaling pathway, active GSK-3 β phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] Inhibition of GSK-3 β prevents this phosphorylation, leading to the accumulation of β -catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[5]

Furthermore, GSK-3 β inhibition can prevent the mitochondrial release of cytochrome c, a key event in the intrinsic apoptotic pathway, thereby exerting anti-apoptotic effects.[5]

GSK-3 β Signaling Pathway Diagram:



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Caption: Inhibition of GSK-3 β by **2,4'-Dibromoacetophenone** and its downstream effects.

Spectral Data

^1H NMR Spectrum

The ^1H NMR spectrum of **2,4'-Dibromoacetophenone** typically shows signals corresponding to the aromatic protons and the methylene protons.

^1H NMR Data (CDCl_3 , 90 MHz):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.84	Doublet	2H	Aromatic protons ortho to the carbonyl group
~7.64	Doublet	2H	Aromatic protons meta to the carbonyl group
~4.39	Singlet	2H	Methylene protons (-CH ₂ Br)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.[6]

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

¹³C NMR Data (CDCl₃):

Chemical Shift (ppm)	Assignment
~190	Carbonyl carbon (C=O)
~132	Aromatic carbons
~130	Aromatic carbons
~129	Aromatic carbons
~30	Methylene carbon (-CH ₂ Br)

Note: Specific assignments of the aromatic carbons can be complex due to the substitution pattern.[6]

Infrared (IR) Spectrum

The IR spectrum of **2,4'-Dibromoacetophenone** exhibits characteristic absorption bands for the functional groups present.

Key IR Absorption Bands (KBr disc):

Wavenumber (cm ⁻¹)	Assignment
~1690	C=O stretching (ketone)
~1580	C=C stretching (aromatic ring)
~1200	C-H in-plane bending
~820	C-H out-of-plane bending (p-disubstituted ring)
~600	C-Br stretching

Note: The exact peak positions can vary slightly.[7]

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